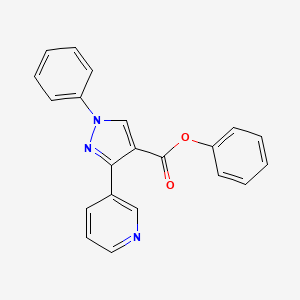
N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide and related compounds often involves complex reactions, including the use of 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid and 3-methoxybenzenamine, showcasing the intricate processes required to create such molecules (Yan & Liu, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been studied using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing detailed insights into their crystal systems, lattice constants, and molecular geometries (Demir et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions of this compound analogs, such as their synthesis through rhodium(III)-catalyzed processes, highlights the complex interactions and transformations these molecules undergo, including tandem C–H alkylation and intermolecular amination (Xu et al., 2021).
Physical Properties Analysis
The physical properties of related benzamides, including crystallographic details and hydrogen bonding patterns, have been extensively analyzed. For instance, structures involving this compound analogs reveal their solid-state arrangements, hydrogen bond interactions, and molecular conformations, contributing to our understanding of their stability and reactivity (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications of benzamide derivatives, are significantly influenced by their molecular structure. Studies on derivatives like 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides demonstrate their antiplatelet aggregation activities, suggesting their utility in medicinal chemistry and highlighting the interplay between molecular design and biological activity (Liu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Theoretical Modeling
- Structural Description and Antioxidant Activity: A related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray diffraction and density functional theory (DFT), indicating its potential in molecular geometry studies and antioxidant properties (Demir et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: N-Phenyl-benzamide derivatives, including methoxy substituents, demonstrated significant inhibition efficiency against mild steel corrosion, showing their potential application in material sciences (Mishra et al., 2018).
Hydrolysis Mechanisms
- Alkaline Hydrolysis Mechanisms: The alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide were investigated using DFT, revealing insights into reaction channels and the role of water molecules, which could be relevant for understanding chemical reactions and synthesis pathways (Jin et al., 2011).
Molecular Imaging
- Radioiodinated Derivatives for Melanoma Imaging: Research on radioiodinated N-(dialkylaminoalkyl)benzamides, which may include similar compounds, has shown promise for melanoma imaging, highlighting the potential of benzamides in medical diagnostics (Eisenhut et al., 2000).
Synthesis and Characterization
- Synthetic Approaches and Characterization: The synthesis and characterization of benzamide derivatives, including those with methoxy and trifluoromethyl groups, provide foundational knowledge for chemical synthesis and molecular analysis (Priya et al., 2006).
Potential Therapeutic Applications
- Antiplasmodial Activities: N-acylated furazan-3-amine benzamides, which may share structural similarities, were found to have significant activity against Plasmodium falciparum, suggesting potential therapeutic applications in malaria treatment (Hermann et al., 2021).
Zukünftige Richtungen
The future directions for research and development involving “N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide” would depend on its properties and potential applications. Given the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials , it’s likely that compounds like this could have interesting and valuable uses.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-11-6-4-5-10(9-11)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDCJFNRIXYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357182 | |
| Record name | Benzamide, N-(3-methoxyphenyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
68658-76-4 | |
| Record name | Benzamide, N-(3-methoxyphenyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



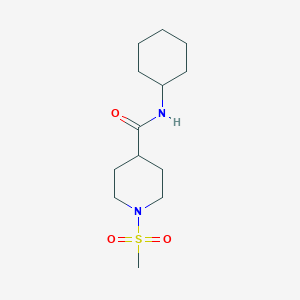

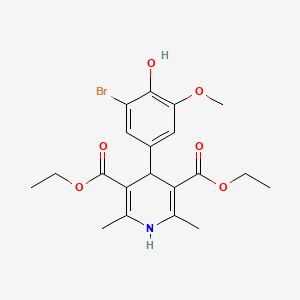
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
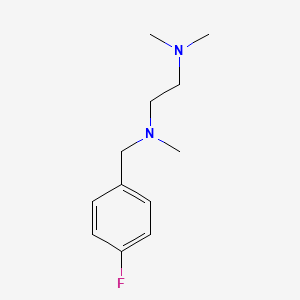
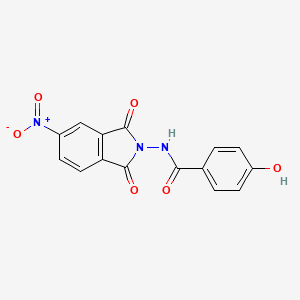
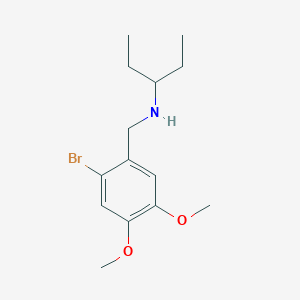
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
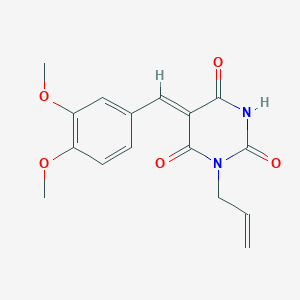
![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
